

5-Methyl-4-quinazolone: A Technical Overview of a Heterocyclic Scaffold

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Compound of Interest

Compound Name: 5-Methyl-4-quinazolone

Cat. No.: B185289

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IUPAC Name: 5-methyl-3H-quinazolin-4-one CAS Number: 75844-41-6

This technical guide provides a comprehensive overview of **5-Methyl-4-quinazolone**, positioning it within the broader context of the quinazolinone chemical class. While specific research on **5-Methyl-4-quinazolone** is limited, this document extrapolates from the extensive studies on quinazolinone derivatives to outline its potential characteristics, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for **5-Methyl-4-quinazolone** is not extensively available in the literature. The following table summarizes the basic computed properties for the parent compound.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	PubChem
Molecular Weight	160.18 g/mol	PubChem
Appearance	White to Light Brown (Predicted)	Chemical Supplier Data
Purity	Typically >97% (Commercial)	Chemical Supplier Data

Synthesis of the Quinazolinone Core

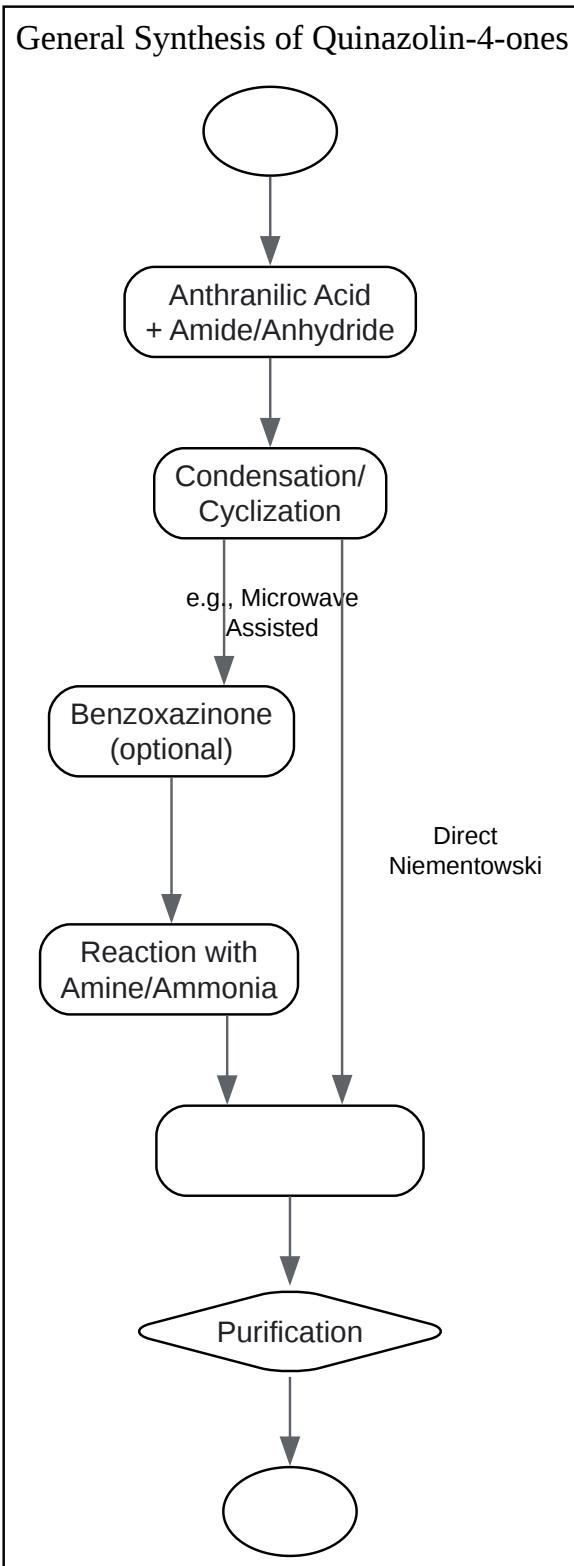
The synthesis of the quinazolinone scaffold can be achieved through several established methods. A common and straightforward approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. For 2-substituted quinazolin-4(3H)-ones, a two-step microwave-assisted solid-phase synthesis is often employed, starting from anthranilic acid and acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an amine.

A general experimental protocol for the synthesis of a 2-methylquinazolin-4(3H)-one, a close structural analog, is as follows:

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is subjected to microwave irradiation for a defined period. Upon completion, the reaction mixture is concentrated under high vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is mixed with a solid support and an aqueous ammonia solution. The mixture is then subjected to microwave irradiation. Following the reaction, the solvent is removed in *vacuo*, and the product is extracted with a suitable solvent like methanol.

The following diagram illustrates a generalized workflow for the synthesis of quinazolin-4-ones.

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A generalized workflow for the synthesis of quinazolin-4-one derivatives.

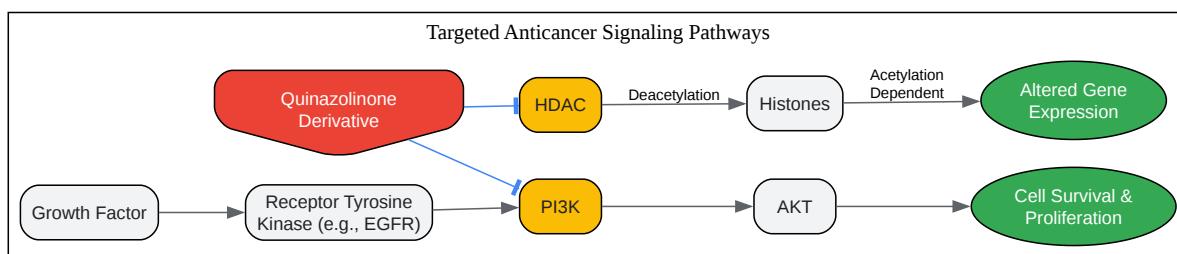
Biological Activities and Signaling Pathways of Quinazolinone Derivatives

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.^[1] Derivatives have been extensively studied and have shown potential as anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral agents.^{[2][3]}

Anticancer Activity: Quinazolinone derivatives are well-known for their anticancer properties, often acting as inhibitors of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. These include:

- **Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors:** Many 4-anilinoquinazoline derivatives have demonstrated potent and selective inhibition of EGFR tyrosine kinase.^[3]
- **PI3K/HDAC Dual Inhibitors:** Novel quinazolin-4-one-based hydroxamic acids have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing significant anticancer efficacy.^{[4][5]}

The diagram below illustrates a simplified representation of the PI3K/HDAC signaling pathways targeted by some quinazolinone derivatives.



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Simplified diagram of PI3K and HDAC pathways targeted by certain quinazolinone derivatives.

Central Nervous System (CNS) Activity: Certain quinazolinone derivatives, most notably methaqualone and its analogs like etaqualone, exhibit significant CNS depressant, sedative, hypnotic, and anticonvulsant properties.[2][6] Their mechanism of action is often attributed to the modulation of GABA-A receptors.[6][7] The anticonvulsant activity of some quinazolinone derivatives has been evaluated in various animal models, showing protection against both chemically and electrically induced seizures.[8][9][10]

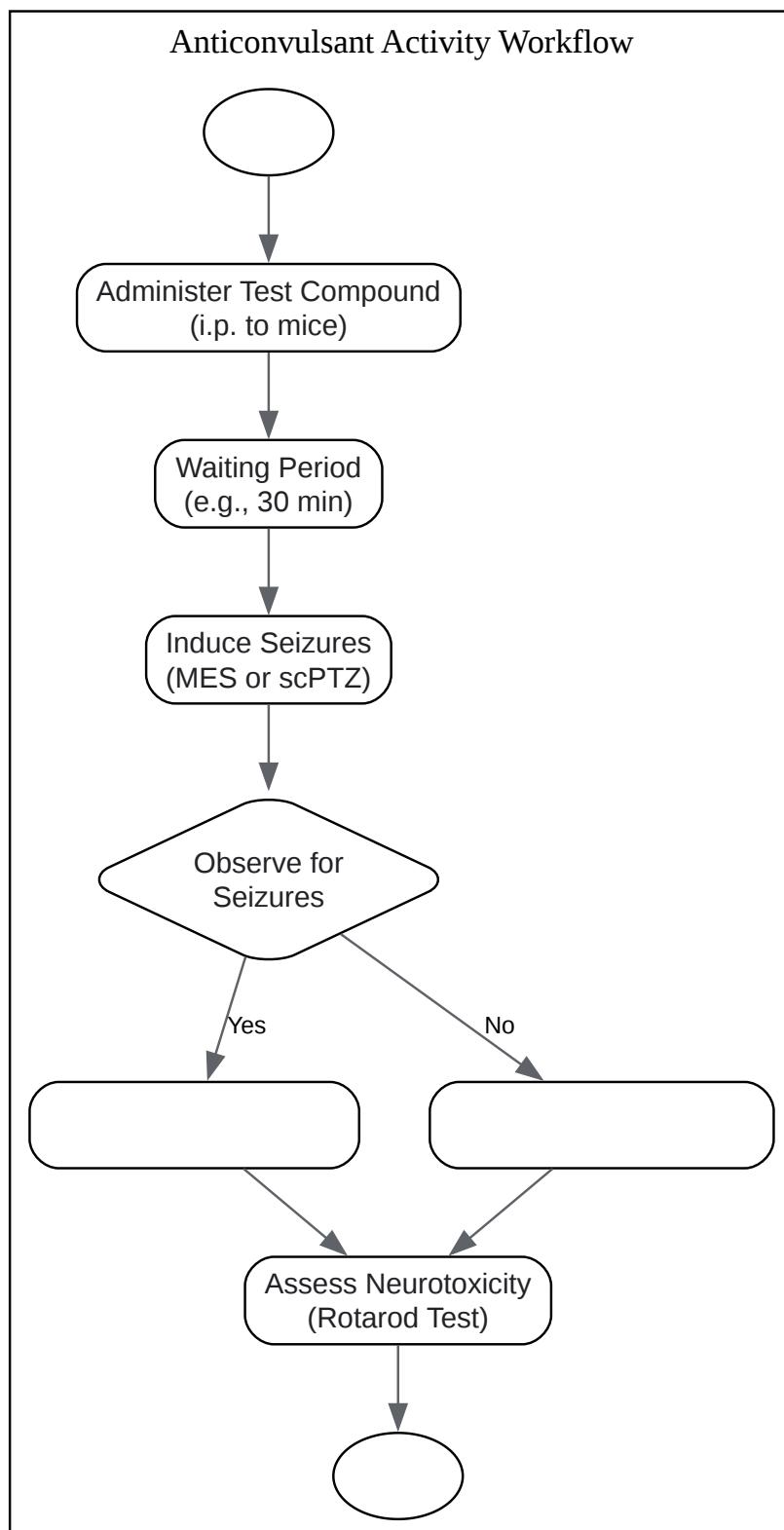
Experimental Protocols for Biological Evaluation

While specific protocols for **5-Methyl-4-quinazolone** are not available, the following outlines a general methodology for assessing the anticonvulsant activity of novel quinazolinone compounds, as described in the literature.

Anticonvulsant Activity Screening:

- Animal Model: Swiss albino mice are commonly used.
- Test Compounds: The synthesized quinazolinone derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Administration: Compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).
- Seizure Induction: After a set period (e.g., 30 minutes), seizures are induced using either:
 - Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal electrodes.
 - Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant agent, pentylenetetrazole, is injected subcutaneously.
- Observation: Animals are observed for the presence or absence of tonic-clonic seizures. The percentage of protection is calculated.
- Neurotoxicity Assessment: The rotarod test is often used to evaluate any motor impairment caused by the test compounds.

The logical flow of an anticonvulsant screening experiment is depicted below.



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A typical experimental workflow for screening the anticonvulsant activity of compounds.

Conclusion

5-Methyl-4-quinazolone belongs to the versatile and pharmacologically significant class of quinazolinone heterocycles. While specific biological and mechanistic data for this particular compound are scarce in the public domain, the extensive research on its derivatives suggests a high potential for bioactivity. The quinazolinone scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, from cancer to central nervous system disorders. Further investigation into **5-Methyl-4-quinazolone** and its unique derivatives is warranted to fully elucidate their therapeutic potential.

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